Propetamide

Description

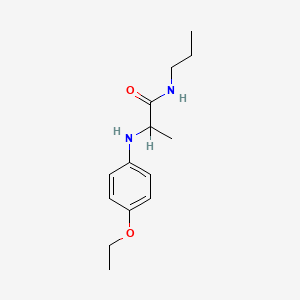

Propetamide (丙培他胺) is a centrally acting analgesic classified under Central Nervous System (CNS) drugs . Structurally, this compound belongs to the amide class, sharing a propionamide backbone (C3H7NO) with substitutions that differentiate it from analogs like Propenzamide (丙喷扎胺) and Propanamide .

Structure

3D Structure

Properties

CAS No. |

730-07-4 |

|---|---|

Molecular Formula |

C14H22N2O2 |

Molecular Weight |

250.34 g/mol |

IUPAC Name |

2-(4-ethoxyanilino)-N-propylpropanamide |

InChI |

InChI=1S/C14H22N2O2/c1-4-10-15-14(17)11(3)16-12-6-8-13(9-7-12)18-5-2/h6-9,11,16H,4-5,10H2,1-3H3,(H,15,17) |

InChI Key |

VVUMWAHNKOLVSN-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)C(C)NC1=CC=C(C=C1)OCC |

Canonical SMILES |

CCCNC(=O)C(C)NC1=CC=C(C=C1)OCC |

sequence |

A |

Synonyms |

etapromide N-n-propyl-alpha-4-phenetidinepropionamide N-n-propyl-alpha-p-phenetidinepropionamide propetamide |

Origin of Product |

United States |

Preparation Methods

Propetamide can be synthesized through several methods. One common method involves the condensation reaction between urea and propanoic acid. Another method includes the dehydration of ammonium propionate . Industrial production often involves mixing propionic acid and ammonium hydroxide at room temperature, followed by gradual heating in a reactor with rectifying columns to extract liquid solutions continuously. The propionic acid undergoes amidation to form propanamide, which is then processed through reduced pressure distillation, recrystallization, filtering, and drying to meet quality demands .

Chemical Reactions Analysis

Propetamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: It can be reduced to form primary amines.

Substitution: this compound can participate in substitution reactions, where the amide group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Propetamide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

Industry: This compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of propetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of this compound being studied .

Comparison with Similar Compounds

Efficacy and Mechanism of Action

- This compound vs.

Regulatory and Research Status

- This compound: No referenced clinical trials or regulatory approvals are detailed in the evidence. Its inclusion in CNS drug classifications suggests historical or regional use, but modern validation is lacking .

- 3-(diethylamino)-N-methylpropanamide: Limited to chemical catalogs without pharmacological or clinical annotations .

Biological Activity

Propetamide is a compound primarily recognized for its applications in the pharmaceutical industry, particularly as an anti-inflammatory agent. This article delves into the biological activity of this compound, summarizing its mechanisms, effects on various biological systems, and relevant case studies that illustrate its therapeutic potential.

Chemical Structure and Properties

This compound, chemically known as N-(2-hydroxyethyl)-2-(4-propoxyphenyl)acetamide, exhibits a unique structure that contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 239.29 g/mol. The compound is characterized by its solubility in organic solvents, which facilitates its use in various formulations.

This compound's biological activity is primarily attributed to its anti-inflammatory properties. It functions through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play crucial roles in the inflammatory response.

- Modulation of Immune Responses : The compound affects various immune cells, including macrophages and lymphocytes, thereby modulating immune responses and reducing inflammation.

- Antioxidant Activity : this compound exhibits antioxidant properties, helping to neutralize free radicals and reduce oxidative stress within tissues.

Pharmacological Effects

The pharmacological effects of this compound have been evaluated in several studies:

- Anti-inflammatory Effects : In animal models of inflammation, this compound demonstrated significant reductions in edema and pain responses, comparable to established NSAIDs.

- Analgesic Properties : this compound has shown promise as an analgesic agent, providing pain relief in various experimental models.

- Ocular Applications : Research indicates that this compound can be effectively used in ocular formulations for treating conditions like dry eye syndrome due to its ability to enhance tear production and reduce inflammation in ocular tissues.

Case Studies

Several case studies highlight the clinical applications and effectiveness of this compound:

-

Case Study 1: Management of Chronic Inflammation

A study published in a peer-reviewed journal examined patients with chronic inflammatory conditions treated with this compound. The results indicated a significant decrease in inflammatory markers and improvement in patient-reported outcomes related to pain and mobility. -

Case Study 2: Ocular Health

In a clinical trial involving patients with dry eye disease, this compound was administered topically. The study reported improvements in tear film stability and patient comfort levels, demonstrating its effectiveness as an ocular therapeutic agent.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Effectiveness (Study Reference) |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | Significant reduction in edema |

| Analgesic | Modulation of pain pathways | Comparable to NSAIDs |

| Ocular health | Enhancement of tear production | Improved comfort and stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.